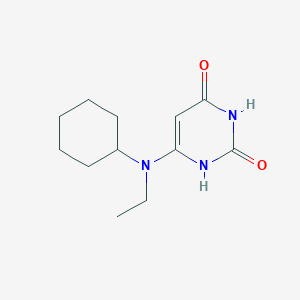
4-Bromo-6-(4-chlorobenzyl)pyrimidine
Vue d'ensemble
Description
“4-Bromo-6-(4-chlorobenzyl)pyrimidine” is a chemical compound with the molecular formula C11H8BrClN2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrimidines involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(4-chlorobenzyl)pyrimidine” consists of 11 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Applications De Recherche Scientifique
Anticancer Research
Pyrimidine derivatives are known to play a crucial role in anticancer research. They have been found to exhibit potent antitumor activities, and specific substitutions at the 4 and 6 positions on the pyrimidine ring, such as in 4-Bromo-6-(4-chlorobenzyl)pyrimidine, can lead to compounds with significant clinical applications . These derivatives can act as inhibitors of various biological pathways that are overactive in cancer cells, making them valuable in the development of new chemotherapy agents.
Antimicrobial and Antifungal Applications
The structural diversity of pyrimidine derivatives allows them to interact with a wide range of biological targets. This makes them effective in combating microbial and fungal infections. Research has shown that certain pyrimidine compounds can disrupt the DNA synthesis of bacteria and fungi, leading to their use in developing new antibiotics and antifungals .
Cardiovascular Therapeutics
Pyrimidine derivatives have been reported to possess cardiovascular benefits, including antihypertensive effects. They can modulate blood pressure by interacting with various receptors and enzymes involved in the cardiovascular system. As a result, they are being studied for their potential use in treating hypertension and other heart-related conditions .
Neurological Disorders
Some pyrimidine derivatives are being explored for their neuroprotective properties. They may offer therapeutic benefits for diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from damage or by modulating neurotransmitter systems .
Agricultural Chemistry
In the field of agriculture, pyrimidine derivatives serve as herbicides and pesticides. Their ability to interfere with the growth and reproduction of pests and weeds makes them valuable for crop protection. The specific substituents on the pyrimidine ring can be tailored to target particular agricultural pests .
Material Science
Pyrimidine derivatives are also used in material science, particularly in the synthesis of organic electronic materials. Their aromatic structure and ability to accept and donate electrons make them suitable for use in organic semiconductors and photovoltaic cells .
Safety and Hazards
While specific safety and hazard information for “4-Bromo-6-(4-chlorobenzyl)pyrimidine” is not available, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
It is often used in pharmaceutical testing , suggesting that it may interact with various biological targets.
Biochemical Pathways
4-Bromo-6-(4-chlorobenzyl)pyrimidine may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron reagents and organic halides or pseudohalides, which could potentially be affected by the presence of 4-Bromo-6-(4-chlorobenzyl)pyrimidine .
Propriétés
IUPAC Name |
4-bromo-6-[(4-chlorophenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-11-6-10(14-7-15-11)5-8-1-3-9(13)4-2-8/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNOVFZRMIKFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NC=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-benzyl-4-(4-methoxyphenyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480202.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1480204.png)
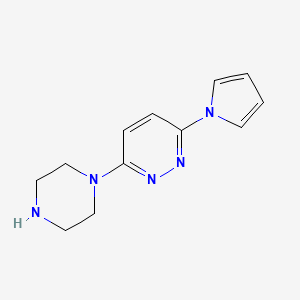
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)
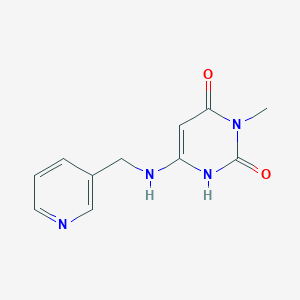
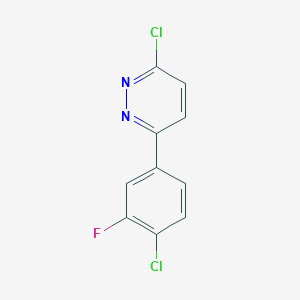
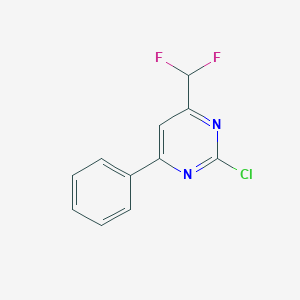
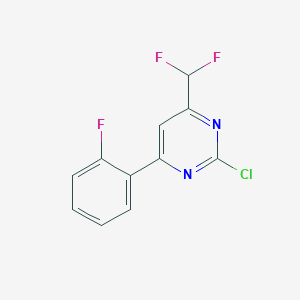
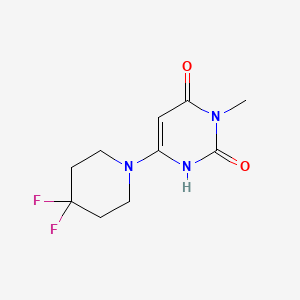
![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)
![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)

